![molecular formula C14H16N2O3S2 B2838370 (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 1006006-37-6](/img/structure/B2838370.png)
(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate
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Description
(E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3S2 and its molecular weight is 324.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The chemical compound (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate, due to its structural complexity, has likely relevance in the synthesis of heterocyclic compounds, a cornerstone in medicinal chemistry and material science. Heterocyclic chemistry plays a crucial role in the development of new pharmaceuticals, agrochemicals, and new materials. Research in this area often focuses on synthesizing new compounds that can serve as key intermediates or final products with potential biological or physical properties.
For instance, studies on related thiazole derivatives demonstrate their importance in synthesizing heterocyclic compounds with potential applications ranging from pharmacological agents to functional materials. One study describes the synthesis of thiazolecarboxylic acid derivatives, exploring the chemical reactivity and potential utility of these compounds in producing new chemical entities with diverse biological activities (Dovlatyan et al., 2004). Another research effort illustrates the utility of similar compounds in generating a structurally diverse library through alkylation and ring closure reactions, highlighting the synthetic versatility of thiazole derivatives (Roman, 2013).
Biological Activities and Applications
Compounds structurally related to (E)-ethyl 3,4-dimethyl-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrothiazole-5-carboxylate often exhibit a range of biological activities, making them subjects of intense research for potential therapeutic applications. For example, the study of Schiff base ligands derived from thiazole compounds reveals antimicrobial activities, suggesting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015). Additionally, benzothiazole derivatives have been synthesized and evaluated as anticancer agents, showcasing the promise of thiazole derivatives in cancer therapy (Osmaniye et al., 2018).
properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-thiophen-2-ylacetyl)imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-4-19-13(18)12-9(2)16(3)14(21-12)15-11(17)8-10-6-5-7-20-10/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJAUUDZZLDEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CS2)S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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